1-(2-Methoxyethoxy)-1-vinylcyclopropane CAS 278603-80-8 properties
1-(2-Methoxyethoxy)-1-vinylcyclopropane CAS 278603-80-8 properties
An In-Depth Technical Guide to 1-(2-Methoxyethoxy)-1-vinylcyclopropane (CAS 278603-80-8)
Abstract
1-(2-Methoxyethoxy)-1-vinylcyclopropane is a substituted vinylcyclopropane (VCP) that serves as a potent and versatile building block in modern organic synthesis. Its unique structural motif, combining a strained three-membered ring with a vinyl group and an electron-donating alkoxy substituent, pre-disposes it to a range of powerful chemical transformations. This guide provides a comprehensive technical overview of its core physicochemical properties, fundamental reactivity—most notably the vinylcyclopropane-cyclopentene rearrangement—and its applications in constructing complex molecular architectures, particularly through transition-metal-catalyzed cycloadditions. We will explore the mechanistic underpinnings of its reactivity, propose synthetic and analytical protocols, and provide essential safety and handling information for laboratory professionals.
Introduction: The Strategic Value of the Vinylcyclopropane Motif
Vinylcyclopropanes (VCPs) are among the most valuable three-carbon synthons available to synthetic chemists. The inherent ring strain of the cyclopropane ring (approx. 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, while the adjacent vinyl group offers a conjugated π-system that can participate in and direct these transformations. This combination enables a diverse array of reactions, including rearrangements and cycloadditions, that are often difficult to achieve with other substrates.[1][2]
The thermal vinylcyclopropane-cyclopentene rearrangement, first reported in 1959, is a cornerstone of this reactivity, providing a robust method for the synthesis of five-membered rings.[3] The introduction of substituents onto the VCP scaffold profoundly influences the mechanism and conditions required for these transformations. 1-(2-Methoxyethoxy)-1-vinylcyclopropane belongs to a privileged class of donor-substituted VCPs. The oxygen atom at the C1 position significantly lowers the activation energy for rearrangement compared to the parent hydrocarbon, allowing the reaction to proceed under much milder thermal conditions.[4][5] Furthermore, this substitution pattern is ideal for engaging with transition metals to generate reactive intermediates for a host of cycloaddition reactions.[6]
This document serves as a technical primer for researchers and drug development professionals seeking to leverage the unique synthetic potential of 1-(2-Methoxyethoxy)-1-vinylcyclopropane.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific research chemical is not widely published, its fundamental properties can be tabulated from available sources and its spectroscopic characteristics can be predicted based on its structure.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 278603-80-8 | [7] |
| Molecular Formula | C₈H₁₄O₂ | [7][8] |
| Molecular Weight | 142.20 g/mol | [7][8] |
| Appearance | Expected to be a liquid | Inferred |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene) | Inferred |
Expected Analytical Characterization
A robust analytical profile is essential for verifying the identity and purity of the reagent.
-
¹H NMR (CDCl₃, 400 MHz):
-
Vinyl Group: Three distinct signals between δ 5.0-6.0 ppm (1H, dd, -CH=), δ 4.8-5.2 ppm (2H, m, =CH₂).
-
Methoxyethoxy Group: A singlet at ~δ 3.4 ppm (3H, s, -OCH₃), and two triplets between δ 3.5-3.8 ppm (4H, -OCH₂CH₂O-).
-
Cyclopropane Ring: Complex multiplets in the upfield region, typically δ 0.5-1.5 ppm (4H). The geminal alkoxy group will influence the specific shifts.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Vinyl Group: Signals at ~δ 140 ppm (-CH=) and ~δ 112 ppm (=CH₂).
-
Quaternary Cyclopropane Carbon: A key signal at ~δ 60-70 ppm (C-O).
-
Methoxyethoxy Group: Signals at ~δ 70-75 ppm (-OCH₂-), ~δ 60-65 ppm (-CH₂O-) and ~δ 59 ppm (-OCH₃).
-
Cyclopropane CH₂: Signals in the upfield region, ~δ 10-25 ppm.
-
-
Infrared (IR) Spectroscopy (neat):
-
C=C stretch (vinyl) at ~1640 cm⁻¹.
-
C-O-C stretch (ether) at ~1100-1150 cm⁻¹.
-
sp² C-H stretch (vinyl) just above 3000 cm⁻¹.
-
sp³ C-H stretch (alkyl) just below 3000 cm⁻¹.
-
Core Reactivity: The Vinylcyclopropane-Cyclopentene Rearrangement
The defining reaction of VCPs is their thermal rearrangement to cyclopentenes. This process provides a powerful and often stereoselective route to five-membered carbocycles.
Mechanistic Causality: Concerted vs. Diradical Pathways
The vinylcyclopropane rearrangement is a classic example of a reaction that exists on a mechanistic continuum between a concerted pericyclic process and a stepwise, diradical pathway.[9][10]
-
Concerted[10][11]-Sigmatropic Shift: Governed by Woodward-Hoffmann rules, this pathway involves a symmetry-allowed suprafacial migration of the C1-C2 cyclopropane bond across the vinyl π-system.[11] Frontier Molecular Orbital (FMO) theory rationalizes this as an interaction between the HOMO of the allyl system and the LUMO of the breaking cyclopropane σ-bond.[11] This pathway generally leads to a high degree of stereoselectivity.
-
Stepwise Diradical Mechanism: This pathway begins with the homolytic cleavage of the weakest bond in the cyclopropane ring (C1-C2) to form an allyl-stabilized 1,5-diradical intermediate. This diradical can then undergo conformational changes and subsequent ring closure to form the cyclopentene product. This mechanism often results in stereochemical scrambling and the formation of multiple stereoisomers.[9][10]
The operative mechanism is highly dependent on the substitution pattern of the VCP. For the parent vinylcyclopropane, the reaction requires very high temperatures (325–500 °C), and the mechanism is ambiguous, showing characteristics of both pathways.[9][11]
The Role of the 1-(2-Methoxyethoxy) Substituent
The presence of the oxygen-based substituent at the C1 position of 1-(2-Methoxyethoxy)-1-vinylcyclopropane is critical. This electron-donating group dramatically accelerates the rearrangement, allowing it to proceed at significantly lower temperatures (typically 180-250 °C) compared to unsubstituted VCPs.[4][5]
Causality: The alkoxy group stabilizes the transition state of the reaction, regardless of the precise mechanism.
-
In a diradical pathway , the oxygen atom can stabilize the adjacent radical center through resonance (capto-dative effect).
-
In a concerted pathway , it lowers the energy of the transition state by stabilizing the partial positive charge that develops at the migrating carbon.
This acceleration makes the rearrangement a more practical and synthetically useful transformation for functionalized substrates.
Workflow: Thermal Rearrangement Protocol
The following diagram and protocol outline the expected transformation of the title compound.
Caption: Proposed thermal vinylcyclopropane-cyclopentene rearrangement.
Experimental Protocol:
-
Setup: To a flame-dried Schlenk tube containing a stir bar, add 1-(2-Methoxyethoxy)-1-vinylcyclopropane (1.0 eq).
-
Solvent: Add a high-boiling, inert solvent such as toluene or o-xylene to create a 0.1 M solution.
-
Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Heating: Immerse the sealed tube in a pre-heated oil bath at 220 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the 1-(2-Methoxyethoxy)cyclopent-2-ene product.
Applications in Transition-Metal-Catalyzed Cycloadditions
While thermal rearrangements are powerful, transition-metal catalysis offers a milder and often more versatile strategy for harnessing the reactivity of VCPs. Metals such as Rhodium (Rh), Palladium (Pd), and Nickel (Ni) can catalyze a variety of cycloaddition reactions.[2][6][12]
The general mechanism involves the oxidative addition of the strained C-C bond of the cyclopropane to a low-valent metal center (e.g., Rh(I)), forming a metallacyclohexene intermediate. This species can be represented as a zwitterionic π-allyl metal complex, which acts as a five-carbon building block for subsequent reactions.[2][6]
Rhodium-Catalyzed [3+2] Cycloaddition
A particularly powerful application is the Rh(I)-catalyzed intramolecular [3+2] cycloaddition, where the VCP is tethered to an alkene or alkyne.[6] For an intermolecular example using 1-(2-Methoxyethoxy)-1-vinylcyclopropane, the VCP can react with a 2π component like an alkyne to form a cyclopentene ring.
Caption: Workflow for a Rh(I)-catalyzed [3+2] cycloaddition.
Experimental Protocol: [3+2] Cycloaddition with an Alkyne
This protocol is a representative example based on established methodologies.[6]
-
Catalyst Preparation: In a glovebox, add the Rh(I) catalyst (e.g., [Rh(CO)₂Cl]₂, 2.5 mol%) and a suitable ligand (e.g., PPh₃, 10 mol%) to a dry reaction vessel.
-
Reagent Addition: Add 1-(2-Methoxyethoxy)-1-vinylcyclopropane (1.2 eq) and the alkyne (e.g., dimethyl acetylenedicarboxylate, 1.0 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane).
-
Reaction: Seal the vessel, remove from the glovebox, and heat to 80-110 °C.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to isolate the functionalized cyclopentene product.
Proposed Synthesis
While not commercially available in bulk, a plausible laboratory synthesis can be designed based on standard cyclopropanation chemistry. A likely route involves the Simmons-Smith cyclopropanation of a corresponding 1,3-diene.
Caption: Plausible synthesis via Simmons-Smith reaction.
The starting diene could be prepared from crotonaldehyde and 2-methoxyethanol via acetal formation and subsequent elimination. The Simmons-Smith reaction involves the formation of a zinc carbenoid (IZnCH₂I) which adds to the less hindered double bond of the diene to form the desired vinylcyclopropane.[13]
Safety and Handling
As a research chemical, 1-(2-Methoxyethoxy)-1-vinylcyclopropane lacks extensive toxicological data. However, its classification as a "Dangerous Good for transport" by suppliers necessitates careful handling.[7][14]
| Hazard Category | Precautionary Measures |
| Health Hazards | May cause skin, eye, and respiratory irritation.[15] Handle in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear safety glasses/goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). |
| Fire Hazards | Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[16][17] |
| Reactivity | Stable under normal conditions. The strained ring can open under high heat or with certain catalysts.[18] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]
Conclusion
1-(2-Methoxyethoxy)-1-vinylcyclopropane is a highly functionalized synthetic intermediate with significant potential for constructing complex carbocyclic systems. Its core utility stems from the vinylcyclopropane-cyclopentene rearrangement, which is greatly facilitated by the C1-alkoxy substituent, allowing for practical access to functionalized cyclopentenes. Furthermore, its structure is well-suited for engaging in transition-metal-catalyzed cycloadditions, providing mild and versatile pathways to diverse molecular scaffolds. For the synthetic chemist, this reagent represents a powerful tool for strategic bond formation and the rapid generation of molecular complexity.
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